(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide
Description
The compound (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide features a benzo[d]thiazole core substituted with a methyl group at the 3-position and a [1,1'-biphenyl]-4-carboxamide moiety at the 2-position. The Z-configuration of the imine bond (C=N) is critical for its spatial orientation, influencing molecular interactions with biological targets.
Properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-23-18-9-5-6-10-19(18)25-21(23)22-20(24)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVVOVWZPCWUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide is a compound that belongs to the class of thiazole derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Thiazole derivatives have been investigated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activities of this compound are summarized below.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown promising results in inhibiting cell proliferation in human cancer cell lines. In vitro studies indicated an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and disruption of cell cycle progression. Structure-activity relationship (SAR) studies suggest that the presence of specific functional groups enhances cytotoxic potential .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A431 | < 5 | Apoptosis induction |
| Doxorubicin | A431 | 0.5 | Topoisomerase inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad Spectrum Activity : It demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA and VRE .
- Mechanism of Action : The compound targets bacterial cell division processes by inhibiting the FtsZ protein, crucial for bacterial cytokinesis. This mechanism represents a novel approach in antibiotic development aimed at combatting multidrug-resistant infections .
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical and laboratory settings:
-
Study on Anticancer Efficacy :
- Researchers synthesized a series of thiazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that modifications at specific positions on the thiazole ring significantly enhanced cytotoxicity. For example, compounds with electron-donating groups exhibited increased activity due to better interaction with target proteins involved in cancer proliferation .
-
Antimicrobial Screening :
- In a study focused on antibiotic resistance, the compound was screened against multiple bacterial strains. It exhibited strong inhibition against FtsZ polymerization, leading to effective bacterial cell death without affecting mammalian cells significantly, highlighting its potential as a safe therapeutic agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
2.1. Core Structural Similarities
Compounds sharing the benzo[d]thiazol-2(3H)-ylidene scaffold exhibit variations in substituents that modulate their physicochemical and biological properties. Key analogs include:
2.2. Key Differences and Implications
Substituent Effects on Bioactivity The quinolinium iodide group in I6 introduces a cationic charge, enhancing membrane permeability and electrostatic interactions with bacterial FtsZ, a cell division protein . The azepane sulfonyl group in ’s compound may improve solubility or metabolic stability compared to the biphenyl group in the target compound .
Synthetic Accessibility
- Yields for related compounds vary significantly. For example, the pan-Ras inhibitor in was synthesized in 27% yield using a multi-step procedure , while thiadiazole derivatives in achieved yields up to 82% . These differences highlight challenges in optimizing synthetic routes for benzo[d]thiazole derivatives.
Biological Target Specificity I6 demonstrates potent antibacterial activity by disrupting FtsZ polymerization , whereas the pan-Ras inhibitor in targets oncogenic Ras proteins . This divergence underscores how minor structural changes (e.g., adding a quinolinium group) can redirect compounds toward distinct biological pathways.
Research Findings and Structure-Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
